molecular formula C11H11N3O2S B12000890 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- CAS No. 5401-26-3

3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)-

Cat. No.: B12000890
CAS No.: 5401-26-3
M. Wt: 249.29 g/mol
InChI Key: XVMSFILGAMDHEY-UHFFFAOYSA-N
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Description

6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine is an organic compound with the molecular formula C11H11N3O2S. This compound features a sulfonamide group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of 6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine is unique due to its combination of a sulfonamide group and a pyridine ring, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various research applications .

Properties

CAS No.

5401-26-3

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

6-(4-aminophenyl)sulfonylpyridin-3-amine

InChI

InChI=1S/C11H11N3O2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H,12-13H2

InChI Key

XVMSFILGAMDHEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=NC=C(C=C2)N

Origin of Product

United States

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